molecular formula C13H13FN2 B188632 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 185255-80-5

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B188632
M. Wt: 216.25 g/mol
InChI Key: QINBIWHOHAQHPS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as FTPI, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. FTPI belongs to the class of indole compounds, which are known to have diverse biological activities.

Mechanism Of Action

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a selective antagonist for the 5-HT7 receptor subtype, which is involved in the regulation of various physiological processes, including mood, cognition, and circadian rhythm. By blocking the activity of this receptor, 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can modulate these processes and potentially provide therapeutic benefits.

Biochemical And Physiological Effects

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been shown to have various biochemical and physiological effects, including the modulation of serotonin and dopamine signaling pathways. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in lab experiments is its high selectivity for the 5-HT7 receptor subtype, which allows for more precise manipulation of this receptor. However, one limitation of using 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is its relatively low potency compared to other 5-HT7 antagonists.

Future Directions

There are several potential future directions for research on 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, including:
1. Further investigation of its potential therapeutic effects for Parkinson's disease and other neurological disorders.
2. Development of more potent analogs of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for use in research and potential therapeutic applications.
3. Exploration of its effects on other physiological processes beyond serotonin and dopamine signaling.
4. Investigation of its potential use as a tool for studying other G protein-coupled receptors.
In conclusion, 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a promising compound with a range of potential research applications. Its selective antagonism of the 5-HT7 receptor subtype makes it a valuable tool for studying this receptor and its associated physiological processes. Further research is needed to fully understand its potential therapeutic benefits and to develop more potent analogs for use in research and potential clinical applications.

Synthesis Methods

The synthesis of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves the reaction of 4-fluoroindole with 1,2,3,6-tetrahydropyridine-4-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Scientific Research Applications

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been used in various research applications, including as a probe for studying the serotonin receptor subtype 5-HT7. It has also been used as a ligand for the dopamine receptor D3 and as a potential therapeutic agent for the treatment of Parkinson's disease.

properties

IUPAC Name

4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINBIWHOHAQHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611807
Record name 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

185255-80-5
Record name 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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